molecular formula C11H12O3 B13456741 2-(3,4-dihydro-2H-1-benzopyran-7-yl)acetic acid CAS No. 1378778-88-1

2-(3,4-dihydro-2H-1-benzopyran-7-yl)acetic acid

Cat. No.: B13456741
CAS No.: 1378778-88-1
M. Wt: 192.21 g/mol
InChI Key: RFJCMDAOZMETIM-UHFFFAOYSA-N
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Description

2-(3,4-dihydro-2H-1-benzopyran-7-yl)acetic acid is an organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound is characterized by a benzopyran ring system fused with an acetic acid moiety, making it a versatile molecule for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-2H-1-benzopyran-7-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base, followed by cyclization to form the benzopyran ring. The resulting intermediate is then subjected to further reactions to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as described above, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydro-2H-1-benzopyran-7-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzopyran ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(3,4-dihydro-2H-1-benzopyran-7-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2H-1-benzopyran-7-yl)acetic acid involves its interaction with specific molecular targets and pathways. The benzopyran ring can interact with enzymes and receptors, modulating their activity. The acetic acid moiety can also participate in hydrogen bonding and other interactions, enhancing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-3,4-dihydro-2H-1-benzopyran-2-one: Known for its antioxidant properties.

    2H-1-Benzopyran, 3,4-dihydro-2-phenyl-: Used in the synthesis of flavonoids.

    Baicalin: A flavonoid with anti-inflammatory and neuroprotective effects.

Uniqueness

2-(3,4-dihydro-2H-1-benzopyran-7-yl)acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the benzopyran ring and the acetic acid moiety allows for versatile interactions and applications, setting it apart from other similar compounds.

Properties

CAS No.

1378778-88-1

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

2-(3,4-dihydro-2H-chromen-7-yl)acetic acid

InChI

InChI=1S/C11H12O3/c12-11(13)7-8-3-4-9-2-1-5-14-10(9)6-8/h3-4,6H,1-2,5,7H2,(H,12,13)

InChI Key

RFJCMDAOZMETIM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2)CC(=O)O)OC1

Origin of Product

United States

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